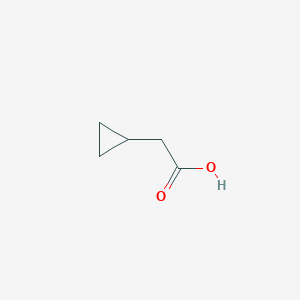

Cyclopropaneacetic acid

Description

Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry and Drug Discovery

The cyclopropyl group, a three-membered carbon ring, is a highly sought-after structural motif in the design and synthesis of drug molecules. nih.govacs.orgiris-biotech.de Its incorporation into a molecule can significantly influence its biological activity and properties. nih.govacs.orgiris-biotech.de This has led to an increased presence of cyclopropyl-containing compounds in preclinical and clinical drug development. nih.govacs.org The unique features of the cyclopropane (B1198618) ring can help address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and increasing permeability across biological membranes. nih.govacs.org

The distinct chemical and physical properties of the cyclopropane ring stem from its unique structural and electronic characteristics. nih.gov These features set it apart from other cyclic and acyclic alkanes.

A fundamental feature of the cyclopropane ring is that its three carbon atoms are coplanar, forming an equilateral triangle. nih.govopenochem.org This is a direct consequence of its three-membered ring structure. stackexchange.com Unlike larger cycloalkanes, which can adopt various non-planar conformations to relieve strain, the three points of the cyclopropane ring inherently define a plane. openochem.orgstackexchange.com

The carbon-carbon (C-C) bond lengths in cyclopropane are notably shorter than those in typical alkanes. nih.govwikipedia.org While a standard C-C single bond is approximately 1.53-1.55 pm, the C-C bonds in cyclopropane measure around 151 pm. wikipedia.org Similarly, the carbon-hydrogen (C-H) bonds in cyclopropane are also shorter and stronger compared to those in other alkanes. nih.govacs.org

Table 1: Comparison of Bond Lengths

| Bond Type | Cyclopropane | Ethane |

| C-C Bond Length (pm) | ~151 wikipedia.org | ~153-155 wikipedia.org |

| C-H Bond Length (Å) | ~1.078 psu.edu | ~1.088 psu.edu |

The C-C bonds in cyclopropane exhibit a significant degree of π-character, a feature not typically associated with alkanes. nih.govwikipedia.orgrsc.org This arises from the strained nature of the ring, where the bonding orbitals are bent outwards, a concept often described by the Coulson-Moffitt or Walsh models. wiley.com This "bent bond" nature gives the C-C bonds properties that are intermediate between those of a pure sigma (σ) bond and a pi (π) bond, influencing the molecule's reactivity. wikipedia.orgrsc.org This enhanced π-character means that cyclopropane can sometimes react in ways similar to alkenes, such as undergoing addition reactions, although these reactions can be sluggish. wikipedia.org

The C-H bonds in cyclopropane are stronger than those found in typical alkanes. nih.govwikipedia.org The bond dissociation energy for a C-H bond in cyclopropane is reported to be around 106.3 kcal/mol, which is higher than that for a C-H bond in a saturated hydrocarbon. researchgate.net This increased strength is attributed to the higher s-character of the carbon orbitals used in forming the C-H bonds. wiley.com

Table 2: C-H Bond Dissociation Energies

| Compound | C-H Bond Dissociation Energy (kcal/mol) |

| Cyclopropane | 106.3 ± 0.25 researchgate.net |

| Methane | ~104 |

| Ethane | ~98 |

The rigid, planar structure of the cyclopropane ring severely restricts the conformational freedom of the substituents attached to it. acs.orgacs.org Unlike the free rotation that can occur around C-C single bonds in acyclic molecules, the substituents on a cyclopropane ring are held in a fixed spatial arrangement. acs.orgacs.orgresearchgate.net This conformational rigidity is a valuable tool in drug design, as it can help to lock a molecule into a specific, biologically active conformation, potentially leading to a more favorable interaction with its target receptor. acs.orgiris-biotech.de This can contribute to enhanced potency and selectivity. acs.org

Role as a Versatile Building Block in Organic Synthesis

Cyclopropylacetic acid serves as a fundamental building block in organic synthesis, providing a versatile platform for introducing the cyclopropyl moiety into a wide array of molecules. guidechem.comlookchem.comchemscene.com Its utility stems from the presence of two key functional groups: the cyclopropyl ring and the carboxylic acid. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, allowing for a diverse range of chemical transformations. guidechem.comchemicalbook.com

The cyclopropyl ring itself is a unique structural motif that can significantly influence the properties of a molecule. nordmann.globalnih.govacs.org Its incorporation can introduce conformational constraint, which is highly desirable in drug design for optimizing binding to biological targets. nih.govchemenu.com Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, offering a means to fine-tune the steric and electronic properties of a molecule.

Several synthesis routes for cyclopropylacetic acid have been developed, with one notable method involving the reaction of diethyl malonate as a starting material. This process, which includes substitution, hydrolysis, and decarboxylation steps, is known for its high yield and suitability for industrial-scale production. lookchem.com Cyclopropylacetic acid and its derivatives are key intermediates in the synthesis of a variety of compounds, including agricultural fungicides like Cyproconazole and potent nicotinic acid receptor agonists used in the treatment of dyslipidemia. lookchem.comchemicalbook.com

Contributions to Drug Properties and Development

The incorporation of the cyclopropylacetic acid motif into drug candidates has become an increasingly common strategy in medicinal chemistry to overcome various challenges encountered during drug discovery and development. nih.govacs.orgchemenu.com The unique properties of the cyclopropyl ring can lead to significant improvements in a drug's pharmacological profile. nih.govacs.org

Enhancing Potency

The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby enhancing its potency. nih.govchemenu.com By restricting the rotational freedom of a molecule, the entropic penalty of binding is reduced, leading to a more favorable interaction with the receptor. nih.gov For example, the replacement of a phenethyl group with a cyclopropyl moiety in a series of integrin alpha(v)beta(3) inhibitors led to the discovery of potent and selective analogs. nih.gov In another instance, the synthesis of pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) utilized cyclopropylacetic acid, resulting in compounds with low nanomolar inhibition. nih.govresearchgate.net

Reducing Off-Target Effects

The conformational constraint provided by the cyclopropyl ring can also contribute to increased selectivity and a reduction in off-target effects. nih.govacs.org By pre-organizing the molecule in a conformation that is specific for the intended target, interactions with other unintended biological molecules can be minimized. This enhanced selectivity is a critical factor in developing safer and more effective drugs. The optimization of integrin alpha(v)beta(3) inhibitors containing a cyclopropyl group demonstrated improved selectivity. nih.gov

Increasing Metabolic Stability

The cyclopropyl group is often introduced into drug molecules to enhance their metabolic stability. nih.govacs.orgchemenu.com The carbon-hydrogen bonds within the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This increased resistance to metabolism can prolong the drug's half-life in the body, leading to a more sustained therapeutic effect. hyphadiscovery.comresearchgate.net For instance, the introduction of a cyclopropyl ring in the development of GSK-3β inhibitors led to improved metabolic stability. mdpi.com However, it is important to note that in some cases, particularly when attached to an amine, the cyclopropyl ring can undergo metabolism leading to reactive intermediates. hyphadiscovery.com

Increasing Brain Permeability

The incorporation of a cyclopropyl group can enhance a drug's ability to cross the blood-brain barrier (BBB). nih.govacs.org While the exact mechanisms are not fully understood, it is believed that the increased lipophilicity and unique electronic properties of the cyclopropyl ring contribute to improved brain penetration. This is a particularly valuable attribute for drugs targeting the central nervous system. chemenu.com Studies on the repurposing of Montelukast (B128269), which contains a cyclopropylacetic acid moiety, have explored its potential in treating neuroinflammatory conditions, a field where BBB permeability is crucial. nih.gov

Decreasing Plasma Clearance

By increasing metabolic stability, the cyclopropyl group can lead to a decrease in a drug's plasma clearance. nih.govchemenu.com Clearance is the measure of the rate at which a drug is removed from the body. nih.gov A lower clearance rate means the drug remains in circulation for a longer period, which can allow for less frequent dosing. nih.govtg.org.au The pharmacokinetic properties of drugs containing cyclopropyl groups, such as certain antibiotics, have shown prolonged elimination half-lives, indicative of reduced clearance. researchgate.net

Interactive Data Table: Properties of Cyclopropylacetic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |

| Cyclopropylacetic acid | 5239-82-7 | C5H8O2 | 100.12 | Versatile building block in organic synthesis. guidechem.comlookchem.comchemscene.com |

| 2-Amino-2-cyclopropylacetic acid | 15785-26-9 | C5H9NO2 | 115.13 | Building block for pharmaceuticals and peptides. ontosight.ai |

| 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid | 832142-14-0 | C6H10O5S | ~218.20 | Intermediate for anticonvulsant agents. chemshuttle.com |

| 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid | 162515-68-6 | C6H10O2S | 146.20 | Intermediate in the synthesis of Montelukast. innospk.com |

| +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid | Not Available | C24H28N2O3 | 408.5 | Potent and selective integrin alpha(v)beta(3) inhibitor. nih.gov |

Entropically Favorable Receptor Binding

The incorporation of a cyclopropyl ring, such as in cyclopropylacetic acid, can lead to a more entropically favorable binding to target receptors. iris-biotech.denih.gov This is largely due to the rigid and planar nature of the cyclopropane ring, which restricts the conformational flexibility of a molecule. sci-hub.senih.gov By reducing the number of rotatable bonds, the entropic penalty associated with the molecule adopting a specific conformation required for receptor binding is minimized. nih.gov This pre-organization of the ligand into a bioactive conformation can enhance binding affinity and potency. iris-biotech.denih.gov The constrained structure helps to optimally position key pharmacophoric groups within the receptor's binding pocket, leading to a stronger and more specific interaction. iris-biotech.de

Conformational Restriction of Peptides/Peptidomimetics

In the field of peptide and peptidomimetic drug design, conformational control is crucial for improving biological activity and stability. magtech.com.cn Peptides are often too flexible, leading to poor metabolic stability and low cell permeability. researchgate.net Introducing a cyclopropane moiety, as seen in derivatives of cyclopropylacetic acid, can effectively restrict the peptide backbone's conformation. sci-hub.seresearchgate.net This restriction can lock the molecule into a desired bioactive conformation, mimicking the structure of a natural peptide when it binds to its target. researchgate.netacs.org By stabilizing specific secondary structures like β-turns or extended conformations, cyclopropane-containing peptidomimetics can exhibit enhanced target affinity, selectivity, and resistance to proteolytic degradation. nih.govresearchgate.netacs.org

Altering pKa to Reduce P-glycoprotein Efflux Ratio

P-glycoprotein (P-gp) is a transmembrane efflux pump that can actively transport a wide range of drugs out of cells, leading to multidrug resistance in cancer and reduced drug efficacy. nih.govsci-hub.se The physicochemical properties of a drug, including its pKa, can influence its susceptibility to P-gp efflux. pensoft.net Altering the pKa of a molecule can be a strategy to reduce its interaction with P-gp. nih.gov While the direct impact of cyclopropylacetic acid's pKa on P-gp efflux is not extensively detailed in the provided results, the general principle holds that modifying a compound's acidity can alter its ionization state at physiological pH, which in turn can affect its recognition and transport by P-gp. scientificarchives.com For instance, the pKa of short-chain fatty acids is approximately 4.8. liverpool.ac.uk

| Compound/Fragment | LogP/cLogP |

| Cyclopropylacetic acid | 0.8711 chemscene.com |

| Cyclopropyl group | ~1.2 iris-biotech.de |

| Isopropyl group | ~1.5 iris-biotech.de |

| Phenyl group | ~2.0 iris-biotech.de |

| 2-Phenylcyclopropylacetic Acid | 1.59 (estimated) |

| 2-(4-Hydroxyphenyl)cyclopropylacetic Acid | 1.20 (estimated) |

| 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid | 2.07 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDRQDTODKIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200403 | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5239-82-7 | |

| Record name | Cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropylacetic Acid and Its Derivatives

Established Synthetic Routes for Cyclopropylacetic Acid

Cyclopropanation Reactions

Cyclopropanation reactions are a cornerstone in the synthesis of cyclopropylacetic acid, involving the addition of a methylene (B1212753) group to a carbon-carbon double bond. The Simmons-Smith reaction and its modifications, along with the use of diazo compounds, are prominent methods in this category.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. mdpi.comtcichemicals.com It typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form the cyclopropane (B1198618) ring. wikipedia.orgorganicchemistrytutor.com The reaction is known for its reliability and functional group tolerance. tcichemicals.com

A key modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. tcichemicals.comwikipedia.org This modification often leads to faster reactions and is particularly effective for the cyclopropanation of cationically polymerizable olefins like vinyl ethers. wikipedia.org For electron-deficient alkenes, such as those bearing a carboxylic acid or ester group, the use of a nickel catalyst in conjunction with the Furukawa reagent (Et₂Zn/CH₂I₂) has been shown to significantly accelerate the cyclopropanation process. rsc.org

An example of the application of this methodology is the synthesis of a cascarillic acid derivative, where vinylacetic acid is reacted with 1-octene (B94956) in the presence of a ruthenium catalyst, followed by in-situ cyclopropanation with diethylzinc and diiodomethane. This one-pot procedure yields the desired cyclopropylacetic acid derivative. mdpi.com

Table 1: Key Features of Simmons-Smith Reaction and its Modifications

| Reaction | Reagents | Key Advantages |

| Classic Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific, good functional group tolerance. wikipedia.orgtcichemicals.com |

| Furukawa Modification | CH₂I₂, Et₂Zn | Faster reaction rates, suitable for a wider range of alkenes. wikipedia.org |

| Nickel-Catalyzed Furukawa | CH₂I₂, Et₂Zn, Ni catalyst | Effective for electron-deficient alkenes. rsc.org |

The direct cyclopropanation of olefinic compounds containing a carboxylic acid or a related functional group is a straightforward approach to cyclopropylacetic acid derivatives. A pertinent example is the cyclopropanation of but-3-enoic acid. In a specific application, but-3-enoic acid is treated with diazomethane (B1218177) in the presence of palladium(II) acetate (B1210297) as a catalyst. This reaction proceeds with concomitant esterification to yield methyl cyclopropylacetate. thieme-connect.de Subsequent hydrolysis of the methyl ester would then afford cyclopropylacetic acid. This method demonstrates the feasibility of cyclopropanating an alkene that already possesses the acetic acid precursor moiety.

Diazo compounds, particularly diazomethane and ethyl diazoacetate, serve as effective reagents for cyclopropanation when activated by a transition metal catalyst. thieme-connect.de While diazomethane can be hazardous, its use under controlled conditions with a suitable catalyst provides an efficient route to cyclopropanes. tcichemicals.com

The synthesis of methyl cyclopropylacetate from but-3-enoic acid using diazomethane and palladium(II) acetate is a prime example of this methodology. thieme-connect.de The reaction is typically carried out at low temperatures, and the catalyst is added to the mixture of the alkene and diazomethane. The reaction is generally rapid, as indicated by the cessation of nitrogen gas evolution. thieme-connect.de Rhodium catalysts are also commonly employed for the cyclopropanation of alkenes with diazo compounds.

Approaches from Cyclopropyl (B3062369) Acetylenes

Another synthetic strategy involves the conversion of a pre-existing cyclopropyl group attached to an acetylene (B1199291) functionality into the desired acetic acid. Cyclopropylacetylene (B33242) can be prepared through various methods, including the cyclization of 5-chloropentyne with a strong base like n-butyllithium. organicchemistrytutor.com

The conversion of cyclopropylacetylene to cyclopropylacetic acid can be achieved through a two-step process. First, the terminal alkyne is deprotonated with a strong base such as n-butyllithium to form the corresponding lithium acetylide. This acetylide is then carboxylated by reacting it with carbon dioxide (dry ice). Subsequent acidic workup protonates the carboxylate to yield cyclopropylacetic acid.

Table 2: Synthesis of Cyclopropylacetic Acid from Cyclopropylacetylene

| Step | Reagents | Intermediate/Product |

| Deprotonation | n-Butyllithium | Cyclopropylacetylide |

| Carboxylation | Carbon Dioxide (CO₂) | Lithium cyclopropylacetate |

| Workup | Acid (e.g., HCl) | Cyclopropylacetic acid |

Multi-step Synthesis from Diethyl Malonate

A well-established and versatile method for preparing cyclopropylacetic acid involves a multi-step sequence starting from diethyl malonate. This approach constructs the cyclopropane ring through a double alkylation reaction.

The synthesis begins with the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base, typically sodium ethoxide. This reaction forms diethyl cyclopropane-1,1-dicarboxylate. The subsequent step involves the hydrolysis of the diester to cyclopropane-1,1-dicarboxylic acid, which is usually achieved by heating with a strong base like sodium hydroxide, followed by acidification. Finally, the dicarboxylic acid is subjected to thermal decarboxylation, where heating the compound leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, cyclopropylacetic acid.

Table 3: Synthesis of Cyclopropylacetic Acid from Diethyl Malonate

| Step | Starting Material | Reagents | Product |

| Cyclopropanation | Diethyl malonate | 1,2-Dibromoethane, Base (e.g., NaOEt) | Diethyl cyclopropane-1,1-dicarboxylate |

| Hydrolysis | Diethyl cyclopropane-1,1-dicarboxylate | Base (e.g., NaOH), then Acid (e.g., HCl) | Cyclopropane-1,1-dicarboxylic acid |

| Decarboxylation | Cyclopropane-1,1-dicarboxylic acid | Heat | Cyclopropylacetic acid |

Substitution Reactions

Substitution reactions are a fundamental approach to synthesizing derivatives of cyclopropylacetic acid. These reactions involve the replacement of a leaving group on a cyclopropane ring or an adjacent carbon with a new substituent. For instance, the synthesis of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid can involve the introduction of the methoxyphenyl group through nucleophilic substitution. Similarly, the preparation of 1-(mercaptomethyl)cyclopropylacetic acid intermediates can involve a cyano group substitution on a compound with a suitable leaving group like a mesylate or tosylate. patsnap.comgoogle.com The choice of solvent and reaction conditions is crucial to ensure the desired substitution occurs efficiently and without unwanted side reactions.

Hydrolysis Reactions

Hydrolysis is a key step in many synthetic routes to cyclopropylacetic acid and its derivatives, typically involving the conversion of an ester or nitrile precursor to the final carboxylic acid. For example, ethyl 2-cyclopropylacetate can be hydrolyzed to yield cyclopropylacetic acid and ethanol. evitachem.com In the synthesis of 1-(mercaptomethyl)cyclopropylacetic acid, a nitrile intermediate is often hydrolyzed under alkaline conditions to produce the final acid. patsnap.comgoogle.comgoogleapis.com Careful control of pH during hydrolysis is important to prevent racemization if chiral centers are present.

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group, can be a strategic step in the synthesis of certain cyclopropylacetic acid derivatives. While cyclopropylacetic acid itself can undergo decarboxylation, this reaction is more commonly associated with the transformation of related dicarboxylic acids or β-keto acids. acs.orgarkat-usa.org For instance, the thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to the formation of 2-substituted-4,5-dihydrofurans through a rearrangement process. arkat-usa.orgresearchgate.netumich.edu Radical decarboxylation of cyclopropylacetic acid has also been studied, leading to ring-opened products under certain conditions. rsc.org

Synthesis from Cyclopropyl Alkyl Ketones

A notable method for synthesizing cyclopropylacetic acid derivatives involves the transformation of cyclopropyl alkyl ketones.

Lead (IV) Acetate and Perchloric Acid Assisted 1,2-Carbonyl Transposition

A specific and effective method for converting cyclopropyl alkyl ketones into substituted cyclopropane acetic acid ethyl esters is through a 1,2-carbonyl transposition facilitated by lead(IV) acetate and perchloric acid in triethylorthoformate. researchgate.net This rearrangement allows for the transformation of the ketone functionality into the desired carboxylic acid ester group, providing a direct route to cyclopropylacetic acid derivatives from readily available ketone starting materials.

Synthesis via Cyclopropanedimethanol Intermediates

Cyclopropanedimethanol and its derivatives serve as versatile intermediates in the synthesis of various cyclopropylacetic acid compounds. A common strategy involves the conversion of 1,1-cyclopropanedimethanol into a cyclic sulfite (B76179), which can then undergo ring-opening with a nucleophile. patsnap.comgoogle.comgoogleapis.com For example, reaction with sodium cyanide can yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile. googleapis.com This intermediate can be further functionalized, such as by converting the hydroxyl group to a better leaving group (e.g., mesylate) and then displacing it with a desired substituent, followed by hydrolysis of the nitrile to the carboxylic acid. googleapis.com This multi-step approach allows for the introduction of various functionalities at the 1-position of the cyclopropane ring. Another patented process describes the ring-opening of cyclopropanedimethanol cyclic sulfite with potassium thioacetate (B1230152) as a key step in preparing cyclopropyl acetic acid derivatives.

Stereoselective Synthesis of Cyclopropylacetic Acid Derivatives

The stereoselective synthesis of cyclopropylacetic acid derivatives is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Various strategies have been developed to control the stereochemistry of the cyclopropane ring and adjacent chiral centers.

One approach involves the use of chiral auxiliaries or asymmetric catalysis during the cyclopropanation step. For example, the Simmons-Smith cyclopropanation of allylic alcohols can be performed enantioselectively, providing access to chiral cyclopropyl alcohols which can then be converted to the corresponding acetic acid derivatives. nih.gov Tandem reactions, where multiple transformations are carried out in a single pot, have also been employed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols, which are precursors to the acids. nih.gov

Another strategy involves the stereoselective functionalization of a pre-existing cyclopropane ring. For instance, the stereoselective synthesis of novel 2′-(S)-CCG-IV analogues, which are potent NMDA receptor agonists, has been achieved through a versatile route that allows for late-stage diversification. nih.gov This method provides access to a variety of conformationally restricted cyclopropyl glutamate (B1630785) analogues with high stereochemical control.

The table below summarizes some of the key synthetic methods and their applications in preparing cyclopropylacetic acid and its derivatives.

| Synthetic Method | Starting Material | Key Reagents/Intermediates | Product | Reference(s) |

| Substitution Reactions | Compound with leaving group | Nucleophile (e.g., cyanide, methoxyphenyl anion) | Substituted cyclopropylacetic acid derivative | patsnap.comgoogle.com |

| Hydrolysis Reactions | Ester or nitrile precursor | Acid or base | Cyclopropylacetic acid or derivative | patsnap.comgoogle.comevitachem.comgoogleapis.com |

| Decarboxylation Reactions | Dicarboxylic or β-keto acid | Heat or catalyst | Cyclopropylacetic acid derivative or rearranged product | acs.orgarkat-usa.orgresearchgate.netumich.edursc.org |

| 1,2-Carbonyl Transposition | Cyclopropyl alkyl ketone | Lead(IV) acetate, perchloric acid | Substituted cyclopropane acetic acid ethyl ester | researchgate.net |

| Synthesis via Intermediates | 1,1-Cyclopropanedimethanol | Cyclic sulfite, NaCN, mesyl chloride | Functionalized cyclopropylacetic acid derivative | patsnap.comgoogle.comgoogleapis.com |

| Stereoselective Synthesis | Allylic alcohol | Chiral catalyst, Simmons-Smith reagent | Chiral cyclopropylacetic acid derivative | nih.govnih.gov |

Diastereoselective Approaches

The stereoselective synthesis of cyclopropylacetic acid derivatives is crucial for controlling the spatial arrangement of substituents, which can significantly impact the biological activity of the final product. Diastereoselective methods aim to produce a specific stereoisomer from a mixture of possible diastereomers.

One notable approach involves the decarboxylative alkylation of chiral titanium(IV) enolates with diacyl peroxides. This method has been shown to produce highly diastereoselective adducts. ub.edu For instance, the reaction of a chiral titanium(IV) enolate with the diacyl peroxide derived from 2-cyclopropylacetic acid resulted in the formation of an open-chain adduct, providing strong evidence for a radical-mediated mechanism. ub.edu This strategy allows for the introduction of primary and secondary alkyl groups with high chemo- and stereoselectivity. ub.edu

Another strategy for achieving diastereoselectivity is through substrate-controlled methods. For example, the use of aziridines as removable chiral auxiliaries enables diastereoselective synthesis. researchgate.net Furthermore, the Michael addition of optically active 3,4-diphenyloxazolidinone to 2-chloro-2-cyclopropylideneacetates yields products with excellent trans-selectivity. researchgate.net

Enantiopure Synthesis

The synthesis of enantiomerically pure cyclopropylacetic acid derivatives is of paramount importance, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. semanticscholar.org

Several strategies have been developed for the enantiopure synthesis of these compounds. One common approach is the enzymatic resolution of a racemic mixture. For example, the enzymatic hydrolysis of N-Boc-protected methyl ester of cyclopropylglycine using papain can separate the enantiomers with high enantiomeric excess. researchgate.net

Catalytic, enantioselective synthesis provides another powerful tool. A novel zirconium catalyst has been utilized for the enantioselective synthesis of α-aminonitriles, which can be precursors to enantiopure cyclopropylacetic acid derivatives. nih.gov Similarly, cobalt-based catalytic systems have been developed for the highly stereoselective cyclopropanation of alkenes, affording chiral cyclopropane derivatives in high yields and enantiomeric excesses. organic-chemistry.org These chiral cyclopropanes can then be converted to the desired cyclopropylacetic acid derivatives. organic-chemistry.org

A versatile stereoselective route for the synthesis of new 2′-(S)-CCG-IV analogues, which are conformationally restricted cyclopropyl glutamate analogues, has also been developed. nih.gov This route allows for late-stage diversification, providing access to a variety of enantiopure compounds. nih.gov

Green Chemistry Approaches in Cyclopropylacetic Acid Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma In the context of cyclopropylacetic acid synthesis, this involves utilizing environmentally benign solvents, reducing waste, and improving atom economy. imist.ma

One greener approach involves conducting reactions in aqueous media, which avoids the use of chlorinated solvents. imist.ma For example, a synthesis route for cyclopropylacetic acid has been developed that uses diethyl malonate as a starting material and proceeds through substitution, hydrolysis, and decarboxylation reactions. This method is described as high-yield, low-cost, easy to operate, and suitable for industrialization, aligning with green chemistry principles by potentially reducing hazardous waste and improving efficiency. lookchem.com

Furthermore, the development of catalytic systems that operate under mild conditions contributes to greener syntheses. organic-chemistry.org For instance, cobalt-catalyzed cyclopropanation reactions can be performed at low temperatures, reducing energy consumption. organic-chemistry.org

Advanced Synthetic Strategies

Cobalt-Catalyzed Cyclopropanation

Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile method for the synthesis of cyclopropane rings, including those found in cyclopropylacetic acid derivatives. smolecule.com These catalytic systems often exhibit high stereoselectivity and functional group tolerance. organic-chemistry.orgsmolecule.com

Cobalt(II) complexes of D2-symmetric chiral porphyrins are effective catalysts for the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates. organic-chemistry.org This method is suitable for a broad range of olefins, including both electron-rich and electron-deficient substrates, and provides the desired cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org The reaction proceeds under mild conditions, often at low temperatures. organic-chemistry.org

Another approach involves the use of a cobalt-pyridine–diimine (PDI) complex to facilitate the transfer of dichlorocarbene (B158193) equivalents to alkenes, forming the cyclopropane core. smolecule.com This method is particularly effective for synthesizing 1,1-disubstituted cyclopropanes with yields up to 95%. smolecule.com The mechanism is proposed to involve the formation of a cationic carbenoid species. researchgate.net

Recent advancements have also demonstrated that cobaloxime complexes can mediate radical cyclopropanation of olefins using α-aryl diazoacetates as a carbene precursor through a metalloradical catalysis process. chemrxiv.org This system shows broad applicability and high E-selectivity. chemrxiv.org

Table 1: Comparison of Cobalt-Catalyzed Cyclopropanation Methods

| Catalyst System | Carbene Source | Key Features | Yields | Stereoselectivity |

| Cobalt(II)-Porphyrin | α-Cyanodiazoacetates | Asymmetric, broad substrate scope | High | High diastereo- and enantioselectivity |

| Cobalt-PDI Complex | gem-Dichloroalkanes | Effective for 1,1-disubstituted cyclopropanes | Up to 95% | Not specified |

| Cobaloxime Complexes | α-Aryl Diazoacetates | Radical mechanism, high E-selectivity | Good | High |

Decarboxylation of Cyclopropylacetic Acid Derivatives

Decarboxylation reactions of cyclopropylacetic acid derivatives provide a unique synthetic pathway. The thermal decarboxylation of these acids can lead to the formation of olefins, where the cyclopropane ring acts similarly to a double bond in β,γ-unsaturated acids. acs.org For example, both cis- and trans-isomers of a substituted cyclopropylacetic acid were found to undergo smooth thermal decarboxylation at 230-250°C to yield the same olefinic product in high yield. acs.org

The mechanism of this decarboxylation is thought to involve a cyclic six-membered transition state. acs.org It has also been shown that the decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to a rearrangement, forming 2-substituted-4,5-dihydrofurans instead of the expected ketone. umich.eduresearchgate.net This rearrangement is proposed to proceed through an initial ring opening of the cyclopropane moiety. umich.edu

A visible-light-driven decarboxylative C(sp3)–H alkylation of glycine (B1666218) derivatives has also been reported. rsc.org In a radical-clock experiment, cyclopropylacetic acid underwent a ring-opening reaction, providing evidence for the generation of an alkyl radical intermediate during the decarboxylation process. rsc.org

Oxidation of Alkynyl Boronates to Carboxylic Acids

A general and efficient protocol for the synthesis of carboxylic acids involves the oxidation of alkynyl boronates, which can be generated directly from terminal alkynes. nih.govresearchgate.net This method represents the first example of a C(sp)–B bond oxidation and demonstrates a broad substrate scope with excellent functional group tolerance. nih.govresearchgate.net

The process involves the lithiation of a terminal alkyne followed by reaction with an isopropoxyboronic acid pinacol (B44631) ester. Subsequent oxidation of the resulting alkynyl boronate yields the corresponding carboxylic acid. lookchem.com Water can be used as the nucleophile in this transformation. nih.govresearchgate.net This methodology has been highlighted for its practicability in preparing pharmaceutical molecules. nih.gov

This approach offers a valuable alternative for the synthesis of cyclopropylacetic acid, starting from a suitable terminal alkyne precursor. The mild reaction conditions and high functional group tolerance make it an attractive strategy in organic synthesis. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Cyclopropylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of cyclopropylacetic acid undergoes typical reactions such as esterification and acylation.

One of the most fundamental reactions of carboxylic acids is esterification. Cyclopropylacetic acid can be converted to its corresponding esters through various methods, with the Fischer-Speier esterification being a classic example. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. wikipedia.orgathabascau.ca The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the cyclopropylacetic acid, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uk

Nucleophilic attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). wikipedia.orgmasterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.orgmasterorganicchemistry.com

Elimination of water: The intermediate loses a molecule of water to form a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

Because the reaction is in equilibrium, specific techniques are often employed to drive it towards the product side. libretexts.org These include using a large excess of one reactant (usually the alcohol) or removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus. wikipedia.orglibretexts.org

| Fischer Esterification: Key Aspects | Description |

| Reactants | Cyclopropylacetic acid, an alcohol |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Mechanism Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Intermediate |

| Driving Force | Removal of water or excess alcohol |

Cyclopropylacetic acid can serve as an acylating agent, typically after conversion to a more reactive derivative. In Friedel-Crafts-type acylation reactions, the electrophilic species that attacks the aromatic ring is an acylium ion. mdpi.com This acylium ion can be generated from carboxylic acids or their derivatives under strongly acidic conditions. mdpi.com

The general mechanism for generating an acylium ion from a carboxylic acid involves the following steps in the presence of a strong acid:

Protonation of the hydroxyl group of the carboxylic acid.

Loss of a water molecule to form the highly reactive acylium ion.

Once formed, the cyclopropylacetyl cation can react with an aromatic compound in an electrophilic aromatic substitution reaction to form a cyclopropylacetophenone derivative. osti.gov The reaction generally follows a two-step mechanism: formation of the acylium ion, followed by the carbon-carbon bond-forming reaction between the acylium ion and the aromatic substrate. osti.gov The efficiency of the second step is influenced by the nature of the substituents on the aromatic ring. osti.gov Catalysts for acylation reactions can be either acids or bases, which work by activating the electrophile or the nucleophile, respectively. youtube.com

| Acylation Step | Description |

| Acylium Ion Generation | Protonation of the carboxylic acid followed by dehydration in the presence of a strong acid. |

| Electrophilic Attack | The acylium ion acts as an electrophile, attacking an electron-rich substrate like an aromatic ring. |

| Product Formation | A new C-C bond is formed, leading to an acylated product (e.g., an aromatic ketone). |

Reactions Involving the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring (approximately 100 kJ mol⁻¹) makes it susceptible to ring-opening reactions under various conditions. nih.gov

The cleavage of the C-C bonds in the cyclopropyl ring is a key feature of its reactivity, proceeding through different mechanisms depending on the reagents and conditions.

The cyclopropyl ring can undergo cleavage via radical pathways. These reactions are often initiated by the formation of a radical species that interacts with the cyclopropane ring. For instance, a radical can add to a substituent on the ring, or a radical can be generated on an atom directly attached to the ring.

A general mechanism involves the generation of a radical intermediate, which then undergoes a rapid ring-opening to relieve ring strain, forming a more stable, open-chain alkyl radical. nih.govbeilstein-journals.org For example, in the case of cyclopropanols, an adjacent alkoxy radical can be generated through single-electron oxidation. beilstein-journals.org This radical intermediate then undergoes fission of the cyclopropane ring to produce a β-keto alkyl radical. nih.govbeilstein-journals.org This subsequent radical can then participate in further reactions.

Studies on vinylcyclopropanes have shown that radical ring-opening polymerization (rROP) is a viable pathway. nih.gov The process involves the addition of a radical to the vinyl group, followed by the opening of the adjacent cyclopropane ring. The stability of the C1-C2 bond in the cyclopropane ring can influence the efficiency of the ring-opening process. nih.gov

The cyclopropane ring, especially when substituted with electron-withdrawing (acceptor) groups, can act as an electrophile and undergo nucleophilic ring-opening reactions. nih.gov These are often referred to as "donor-acceptor" (DA) cyclopropanes, where the synergistic effect of the substituents polarizes a C-C bond, making one of the carbon atoms susceptible to nucleophilic attack. scispace.com

The reaction is typically catalyzed by a Brønsted or Lewis acid. scispace.comnih.govresearchgate.net The proposed mechanism involves the following steps:

Activation: The acid catalyst protonates the electron-accepting group (in this case, the carbonyl of the carboxylic acid moiety could be activated), which increases the polarization of the cyclopropane C-C bonds. scispace.com

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the cyclopropane ring in a manner analogous to an Sₙ2 displacement, leading to the cleavage of a C-C bond. scispace.com

Product Formation: Subsequent proton transfer steps yield the final ring-opened product and regenerate the catalyst. scispace.com

This methodology has been successfully applied to a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. scispace.com

| Reaction Type | Initiator/Catalyst | Key Intermediate | Driving Force |

| Radical Ring Opening | Radical Initiator (e.g., Mn(OAc)₃, Ag(I)) | Alkoxy/Alkyl Radical | Relief of Ring Strain |

| Nucleophilic Ring Opening | Brønsted or Lewis Acid | Polarized Cyclopropane | Relief of Ring Strain, Formation of Stable Product |

Substitution Reactions on the Cyclopropyl Ring

The cyclopropane ring, despite being composed of sigma bonds, exhibits reactivity akin to a carbon-carbon double bond, making it susceptible to certain substitution reactions. While direct substitution on the cyclopropyl ring of cyclopropylacetic acid itself is not extensively documented in readily available literature, general principles of cyclopropane chemistry suggest that such reactions would likely proceed under conditions that favor ring opening or rearrangement. Electrophilic addition to the cyclopropane ring can lead to open-chain products. The regioselectivity of such reactions with substituted cyclopropanes is often governed by Markovnikov's rule dalalinstitute.com.

For instance, the conversion of cyclopropyl halides to cyclopropyloxy derivatives has been achieved through the use of cyclopropyl carbanions, derived from the corresponding bromides, which then act as nucleophiles umich.edu. This approach circumvents the difficulties associated with traditional SN1 and SN2 reactions on the cyclopropyl halide umich.edu. While this example does not directly involve cyclopropylacetic acid, it illustrates a pathway for substitution on a cyclopropyl ring.

Oxidation of the Cyclopropyl Ring

The oxidation of the cyclopropyl ring is a significant metabolic pathway, particularly in biological systems. This process can lead to the formation of various metabolites and, in some cases, reactive intermediates.

Cytochrome P450 (P450) enzymes are a major family of catalysts involved in the oxidation of a wide range of xenobiotics, including drugs and other foreign compounds nih.govmdpi.com. These enzymes can catalyze the oxidation of the cyclopropyl group. The mechanism of P450-catalyzed oxidation is complex and can involve different iron-oxygen intermediates mdpi.com. Studies on cyclopropylamines have suggested that the oxidation of the cyclopropyl ring can proceed through pathways such as hydrogen atom transfer nih.gov. This enzymatic process can lead to the opening of the cyclopropyl ring and the formation of various oxidized products.

The metabolic activation of certain functional groups can lead to the formation of reactive metabolites that can bind to cellular macromolecules, a process sometimes associated with toxicity researchgate.net. Carboxylic acid-containing drugs, for example, can undergo bioactivation to form reactive acyl glucuronides or acyl CoA thioesters washington.edu.

In the context of cyclopropyl-containing compounds, P450-mediated oxidation can generate reactive intermediates. These electrophilic species can then be trapped by nucleophiles such as glutathione (B108866) (GSH) to form stable conjugates hyphadiscovery.comnih.govmdpi.comevotec.com. The detection of GSH conjugates in in vitro incubations with liver microsomes is a common strategy to identify the formation of reactive metabolites washington.edu. The formation of these conjugates is a key detoxification pathway, but in some instances, the conjugates themselves can be reactive nih.govmdpi.com.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct wikipedia.orgwikipedia.org. While the cyclopropyl ring itself has pi character and can participate in certain reactions resembling those of alkenes, its direct involvement in classical cycloaddition reactions like the Diels-Alder reaction is not typical without prior modification or ring opening. The strain in the three-membered ring makes it susceptible to ring-opening reactions, which can then be followed by other transformations. Formal cycloadditions, which may involve metal catalysts or proceed through stepwise radical mechanisms, are also a class of reactions that can lead to cyclic products wikipedia.orgwikipedia.org.

Mechanisms in Organic Synthesis Applications

Cyclopropylacetic acid and its derivatives are valuable building blocks in organic synthesis. The unique reactivity of the cyclopropyl group allows for its use in various synthetic transformations. For instance, cyclopropylacetic acid is used in the synthesis of agricultural fungicides like Cyproconazole and in the preparation of potent nicotinic acid receptor agonists chemicalbook.com.

The synthetic utility often stems from the controlled ring-opening of the cyclopropane moiety, which can be triggered by various reagents and conditions, leading to the formation of linear chains with specific functional groups.

Mechanistic Studies of Bioactivation Pathways

The study of bioactivation pathways is crucial for understanding the potential for drug-induced toxicity. Metabolic activation of seemingly inert functional groups into reactive electrophilic intermediates is a key event in many adverse drug reactions researchgate.net. For compounds containing a cyclopropyl ring, P450-mediated oxidation is a primary bioactivation pathway. Mechanistic studies often involve incubating the compound with liver microsomes in the presence of trapping agents like glutathione washington.edu. The resulting conjugates are then identified and characterized, providing insights into the structure of the reactive intermediate and the mechanism of its formation. These studies are essential for assessing the safety profile of new drug candidates containing cyclopropyl moieties.

Hydrogen Atom Abstraction and Radical Formation

One of the fundamental pathways to initiate reactions involving cyclopropylacetic acid is through hydrogen atom abstraction (HAT), a process where a free radical removes a neutral hydrogen atom from the molecule. rsc.org This generates a new radical centered on the cyclopropylacetic acid framework. The specific site of hydrogen abstraction is determined by the relative bond dissociation energies (BDEs) of the various C-H bonds within the molecule and the stability of the resulting radical.

In cyclopropylacetic acid, there are three distinct types of C-H bonds from which hydrogen abstraction can occur:

The α-carbon: The C-H bond on the carbon atom adjacent to both the cyclopropyl ring and the carboxyl group. Abstraction at this site would form a secondary radical stabilized by the adjacent carboxyl functional group.

The tertiary ring carbon: The C-H bond on the single CH group within the cyclopropane ring. This would result in a tertiary cyclopropyl radical.

The secondary ring carbons: The C-H bonds on the two CH₂ groups of the cyclopropane ring. Abstraction here would yield a secondary cyclopropyl radical.

The formation of a radical intermediate is a key step that unlocks the strained energy of the cyclopropane ring, leading to subsequent rearrangements. beilstein-journals.org The presence of an electron-withdrawing group, like the carboxylic acid, can influence the reactivity of the cyclopropane ring itself, making it behave as a potent σ-electrophile in polar reactions. nih.gov However, in radical pathways, the focus shifts to the stability of the carbon-centered radical formed after hydrogen abstraction.

| Site of H-Abstraction | Resulting Radical Intermediate | Notes on Stability |

|---|---|---|

| α-Carbon (to COOH) | 2-Cyclopropyl-2-carboxyethyl radical | Stabilized by the adjacent carboxyl group. |

| Tertiary Ring Carbon | 1-(Carboxymethyl)cyclopropyl radical | Tertiary radical character. |

| Secondary Ring Carbon | 2-(Carboxymethyl)cyclopropyl radical | Secondary radical character. |

Rearrangement Pathways

Once a radical is formed on or adjacent to the cyclopropane ring, it is prone to undergo extremely rapid rearrangement. This process is primarily driven by the thermodynamic favorability of relieving the significant ring strain. beilstein-journals.org The characteristic reaction is the homolytic cleavage of one of the carbon-carbon bonds within the three-membered ring.

The most studied analogous rearrangement is that of the cyclopropylmethyl radical, which undergoes a swift ring-opening to form the but-3-enyl radical. beilstein-journals.org This type of rearrangement is so rapid and reliable that it is often employed as a "radical clock" to time other fast radical reactions. researchgate.net

For radicals derived from cyclopropylacetic acid, similar rearrangement pathways are expected:

Rearrangement of the 2-Cyclopropyl-2-carboxyethyl radical: If abstraction occurs at the α-carbon, the resulting radical undergoes a characteristic cyclopropylmethyl-type ring opening. The C2-C3 bond of the cyclopropane ring cleaves, leading to the formation of a resonance-stabilized 4-pentenoic acid radical. This is a highly favorable pathway.

Rearrangement of Ring-Centered Radicals: If the radical is formed on one of the ring carbons (either tertiary or secondary), the ring-opening still occurs. The cleavage of a C-C bond adjacent to the radical center results in a linear, unsaturated radical species. For instance, the 1-(carboxymethyl)cyclopropyl radical would open to form a substituted pentenyl radical.

These ring-opening reactions involve the conversion of the cyclopropyl-substituted carbon radical into a more stable, linear alkyl radical. beilstein-journals.org This transformation is a hallmark of the radical chemistry of cyclopropane derivatives and is a key pathway in their synthetic transformations and reactivity profiles. beilstein-journals.orgresearchgate.net

| Initial Radical Intermediate | Rearrangement Pathway | Resulting Radical Structure |

|---|---|---|

| 2-Cyclopropyl-2-carboxyethyl radical | Homolytic cleavage of the distal C-C ring bond | A substituted 4-pentenoic acid radical (homoallylic radical) |

| 1-(Carboxymethyl)cyclopropyl radical | Homolytic cleavage of an adjacent C-C ring bond | A substituted, linear pentenyl radical |

Applications of Cyclopropylacetic Acid in Advanced Organic Synthesis and Medicinal Chemistry

Synthesis of Agrochemicals

The utility of cyclopropylacetic acid extends to the agricultural industry, where it is a key component in the production of certain fungicides. lookchem.comcookechem.comamericanchemicalsuppliers.com

Cyproconazole (Agricultural Fungicide)

Cyclopropylacetic acid is a crucial precursor in the synthesis of Cyproconazole, a systemic triazole fungicide. lookchem.comcookechem.comamericanchemicalsuppliers.comchemicalbook.com Cyproconazole is valued for its broad-spectrum activity against a variety of fungal pathogens that affect crops, thereby playing a significant role in crop protection and ensuring agricultural productivity. lookchem.com

Pharmaceutical Intermediate and Drug Molecule Synthesis

In the realm of medicinal chemistry, cyclopropylacetic acid is a valuable starting material and building block for the synthesis of various pharmaceutical agents. lookchem.comguidechem.comcookechem.com

Synthesis of Nicotinic Acid Receptor Agonists

Cyclopropylacetic acid is utilized as a starting material in the synthesis of potent nicotinic acid receptor agonists. lookchem.comcookechem.comchemicalbook.com These agonists are of therapeutic interest for conditions such as dyslipidemia, an abnormality in the levels of lipids in the bloodstream. lookchem.comcookechem.com

Precursor for Montelukast (B128269) Sodium and its Intermediates

Cyclopropylacetic acid plays a critical role as a precursor in the synthesis of Montelukast sodium. mdpi.com Montelukast is a leukotriene receptor antagonist used for the management of asthma and allergic rhinitis. mdpi.comgoogle.com The synthesis involves the use of a key intermediate derived from cyclopropylacetic acid. google.comguidechem.comgoogle.com

A key intermediate in the synthesis of Montelukast is 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, also known as 1-(mercaptomethyl)cyclopropylacetic acid. guidechem.comgoogle.comasianpubs.orgtradeindia.com This compound is synthesized from cyclopropylacetic acid derivatives through a multi-step process. guidechem.compatsnap.comgoogle.com One synthetic route involves the conversion of 1,1-cyclopropanedimethanol through several intermediates to yield 1-(mercaptomethyl)cyclopropylacetic acid. guidechem.com This intermediate is then coupled with the main backbone of the Montelukast molecule. google.com

1-Hydroxymethylcyclopropylacetic Acid

1-Hydroxymethylcyclopropylacetic acid is a significant derivative of cyclopropylacetic acid, primarily serving as a crucial intermediate in the synthesis of pharmaceuticals. google.comgoogle.com Its synthesis can be achieved through methods involving a Grignard reaction. google.comgoogle.com One described method involves reacting bromomethyl cyclopropyl (B3062369) acetate (B1210297) with a Grignard reagent to form magnesium bromide cyclopropyl acetate, which is then hydrolyzed under alkaline conditions to yield 1-hydroxymethylcyclopropylacetic acid. google.comgoogle.com This synthetic route is noted for reducing steps and costs, thereby enhancing safety and lessening environmental impact. google.com The primary application of this compound is as a key intermediate in the production of Montelukast sodium, a medication used for the treatment of asthma. google.comgoogle.comjustia.com

Role in Peptidomimetic and Peptide Synthesis

The rigid structure of the cyclopropane (B1198618) ring makes cyclopropylacetic acid and its derivatives valuable building blocks in the field of peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govopenaccessjournals.com The introduction of a cyclopropane ring into a peptide backbone can pre-organize the resulting pseudopeptide into a specific, biologically active conformation. nih.gov This conformational rigidity is a key goal in peptidomimetic design, as it can lead to higher binding affinity with biological targets. nih.gov

Researchers have developed trisubstituted cyclopropanes as novel peptidomimetics to locally orient the peptide backbone and amino acid side chains. nih.gov For instance, 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, serves as a structural analog of glycine (B1666218) and is used as a building block in the synthesis of peptides and other pharmaceuticals. ontosight.ai The use of such constrained building blocks is a strategy to enhance resistance to protease hydrolysis and to create potent receptor antagonists. acs.org The synthesis of complex peptides, including peptidomimetics, is a critical area of research pushing the boundaries of therapeutic development. openaccessjournals.commdpi.com

Synthesis of Enzyme Inhibitors and Receptor Ligands

Cyclopropylacetic acid serves as a versatile starting material for the synthesis of various enzyme inhibitors and receptor ligands. ontosight.ailookchem.com Its derivatives have been incorporated into molecules designed to interact with specific biological targets. ontosight.ai The unique structural properties imparted by the cyclopropyl group are advantageous in drug design. nordmann.global

Research has shown that cyclopropylacetic acid is a precursor for potent nicotinic acid receptor agonists, which are developed for the treatment of dyslipidemia, a condition involving abnormal lipid levels in the blood. lookchem.comchemicalbook.comhoelzel-biotech.com Furthermore, derivatives like 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid have been explored for their potential in creating kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The cyclopropylacetic acid moiety is also a component of montelukast, which has been studied for its inhibitory activity against enzymes like α-glucosidase and urease. nih.gov The rigid cyclopropane structure can be used to enhance the binding of inhibitors to their target enzymes, such as matrix metalloproteinases and other proteases. nih.gov

| Target Class | Specific Example/Application | Source(s) |

| Receptor Ligands | Synthesis of potent nicotinic acid receptor agonists for treating Dyslipidemia. | lookchem.comchemicalbook.comhoelzel-biotech.com |

| Development of G protein-coupled receptor (GPCR) modulators. | ||

| Enzyme Inhibitors | Precursor for Matrix Metalloproteinase Inhibitors. | nih.gov |

| Building block for protease inhibitors. | nih.govontosight.ai | |

| Component of Montelukast, an inhibitor of α-glucosidase and urease. | nih.gov | |

| Used in the design of kinase inhibitors. |

Development of Novel Therapeutic Agents

The unique chemical properties of cyclopropylacetic acid make it a valuable scaffold in the development of novel therapeutic agents across various fields. chemimpex.com Its incorporation into drug candidates can enhance their biological properties. nih.gov Researchers have utilized cyclopropylacetic acid to design and synthesize new drugs, particularly in the areas of anti-inflammatory and analgesic medications. chemimpex.com

One key application is in the synthesis of drugs for dyslipidemia. lookchem.com It also serves as a crucial intermediate in the production of montelukast, a widely used asthma medication. justia.com More recently, cyclopropylacetic acid has been used in the creation of novel psilocin prodrugs. acs.org These new chemical entities are designed to have altered pharmacokinetic profiles, potentially offering therapeutic benefits for psychiatric conditions with a reduced duration of psychedelic effects compared to existing compounds. acs.org The overarching goal of incorporating the cyclopropane moiety is often to enhance the efficacy and specificity of therapeutic agents. nih.gov

| Therapeutic Area | Application of Cyclopropylacetic Acid | Source(s) |

| Inflammatory Conditions | Building block for anti-inflammatory and analgesic drugs. | chemimpex.com |

| Cardiovascular Disease | Starting material for nicotinic acid receptor agonists to treat Dyslipidemia. | lookchem.com |

| Respiratory Disease | Key intermediate in the synthesis of Montelukast for asthma treatment. | justia.com |

| Psychiatric Disorders | Used to create novel psilocin prodrugs with altered pharmacological properties. | acs.org |

Cyclopropyl-Containing Shikonin (B1681659) Derivatives for Melanoma Treatment

In the search for new anticancer drugs, natural products like shikonin have emerged as promising candidates. nih.gov Shikonin and its derivatives have shown cytotoxic activity against various cancer cell lines, including melanoma, which is the most dangerous form of skin cancer. nih.govnih.gov To improve upon the natural compound's activity, researchers have synthesized novel derivatives. nih.gov

One particularly effective derivative is (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl cyclopropylacetate, also known as cyclopropylacetylshikonin. nih.govresearchgate.net This compound, which incorporates a cyclopropyl group, demonstrated significantly stronger tumor growth inhibitory activity against metastatic melanoma cell lines (WM164 and MUG-Mel2) compared to the parent shikonin derivative. nih.govnih.gov Further pharmacological studies revealed that this cyclopropyl-containing derivative induces apoptosis (programmed cell death) in melanoma cells in a caspase-dependent manner and causes double-stranded DNA breaks, without causing cell membrane damage or cell cycle arrest. nih.govresearchgate.net These findings highlight the potential of cyclopropyl-containing shikonin derivatives as promising drug leads for the treatment of melanoma. nih.gov

| Compound | Activity | Cell Lines | Source(s) |

| Cyclopropylacetylshikonin | Significantly stronger tumor growth inhibition than reference compound. | WM164, MUG-Mel2 (metastatic melanoma) | nih.govresearchgate.net |

| Induces apoptosis and DNA damage. | Melanoma cells | nih.govresearchgate.net | |

| Reduces cells in G1 phase, increases cells in G2/M phase. | Melanoma cells | nih.gov |

Role in Fine Chemical Production

Cyclopropylacetic acid is a valuable building block and a key intermediate in the production of various fine chemicals, particularly for the pharmaceutical and agricultural industries. lookchem.comnordmann.global It serves as a starting material in the synthesis of active pharmaceutical ingredients (APIs), where its unique cyclopropyl structure imparts advantageous properties for drug design. nordmann.global

Beyond pharmaceuticals, it is a precursor in the synthesis of Cyproconazole, an agricultural fungicide used to protect crops from fungal infections. lookchem.comchemicalbook.comhoelzel-biotech.com Its utility also extends to its role as a reagent in organic synthesis and in the production of specialty chemicals, where it can enhance the solubility and stability of other compounds. chemimpex.com

Material Science Applications

The applications of cyclopropylacetic acid and its derivatives extend into material science. The strained cyclopropane ring introduces unique electronic and structural properties that can be exploited in the creation of novel materials.

Derivatives such as 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid are being explored for their potential use in creating liquid crystalline polymers. In polymer chemistry, the incorporation of cyclopropane rings into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for advanced engineering applications. The unique structure of compounds like 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid also makes them suitable for use as monomers in polymerization processes to develop specialized materials. chemimpex.com

Analytical Methodologies for Cyclopropylacetic Acid and Its Metabolites

Spectroscopic Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure and functional groups of cyclopropylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of cyclopropylacetic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons reveal their chemical environment. For cyclopropylacetic acid, the protons on the cyclopropyl (B3062369) ring and the adjacent methylene (B1212753) group exhibit characteristic signals. chemicalbook.comrsc.org The protons of the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, while the methylene protons adjacent to the carbonyl group resonate further downfield. rsc.org The carboxylic acid proton appears as a broad singlet at a significantly downfield chemical shift. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of cyclopropylacetic acid shows distinct signals for the carboxyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Cyclopropylacetic Acid

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~12.0 | Singlet (broad) | -COOH |

| ¹H | ~2.3 | Doublet | -CH₂-COOH |

| ¹H | ~1.0 | Multiplet | -CH- (cyclopropyl) |

| ¹H | ~0.5 | Multiplet | -CH₂- (cyclopropyl) |

| ¹³C | ~178 | Singlet | -COOH |

| ¹³C | ~40 | Singlet | -CH₂-COOH |

| ¹³C | ~10 | Singlet | -CH- (cyclopropyl) |

| ¹³C | ~5 | Singlet | -CH₂- (cyclopropyl) |

| Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. |

Positional Isotopomer NMR Tracer Analysis (PINTA) is an advanced NMR-based technique used to trace metabolic pathways in vivo. nih.gov This method utilizes stable isotopes, such as ¹³C, to label metabolic precursors and follows their incorporation into various metabolites over time. nih.gov While direct PINTA studies specifically detailing the metabolic pathways of cyclopropylacetic acid are not extensively documented in the provided results, the methodology is highly relevant for studying the metabolism of related compounds, such as methylenecyclopropylacetic acid (MCPA). researchgate.netnih.gov

In studies of MCPA, a structurally similar compound, PINTA has been employed to investigate its effects on hepatic glucose metabolism. researchgate.net This technique, often used in conjunction with gas chromatography-mass spectrometry (GC-MS), allows for the non-invasive assessment of fluxes through key metabolic pathways, such as pyruvate (B1213749) carboxylase and citrate (B86180) synthase. nih.govnih.gov By analyzing the positional enrichment of ¹³C in glucose derived from a labeled precursor like [3-¹³C]lactate, researchers can deduce the impact of a compound on mitochondrial metabolism. nih.govnih.gov This approach has been instrumental in understanding how toxins like MCPA disrupt energy metabolism. researchgate.net

Infrared (IR) Spectroscopy.benchchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cyclopropylacetic acid displays characteristic absorption bands that confirm its structure. nih.govthermofisher.com A strong, broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. rsc.org Additionally, a sharp, intense peak appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. rsc.org The presence of the cyclopropyl ring can be inferred from C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for Cyclopropylacetic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~3010 | C-H stretch | Cyclopropyl Ring |

| ~1420 | C-O-H bend | Carboxylic Acid |

| ~1220 | C-O stretch | Carboxylic Acid |

| Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., neat, KBr pellet). |

Chromatographic Techniques

Chromatographic methods are essential for separating cyclopropylacetic acid from complex mixtures and for its sensitive detection and quantification, especially in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. academicjournals.orgwalshmedicalmedia.com It is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like cyclopropylacetic acid, often after a derivatization step to increase volatility and improve chromatographic behavior. academicjournals.org

In a typical GC-MS analysis of cyclopropylacetic acid, the compound is first converted into a more volatile ester derivative, such as a methyl or trimethylsilyl (B98337) ester. academicjournals.org This derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. walshmedicalmedia.com

GC-MS is particularly valuable for the analysis of cyclopropylacetic acid and its metabolites in biological matrices such as serum and urine. nih.gov For instance, it has been used to identify and quantify metabolites of structurally related compounds in studies of metabolic disorders. nih.gov The high sensitivity of GC-MS allows for the detection of trace amounts of these compounds, making it an indispensable tool in metabolic research and clinical diagnostics. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of cyclopropylacetic acid and its metabolites in various biological matrices. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds even at low concentrations. mdpi.comrsc.org The versatility of LC-MS/MS allows for both targeted and untargeted analyses, making it suitable for a wide range of research applications, from diagnostic testing to metabolic studies. nih.govtandfonline.com

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of cyclopropylacetic acid and its parent compound, hypoglycin (B18308) A, along with their conjugated metabolites. These methods are crucial for diagnosing conditions like Atypical Myopathy (AM) in horses, which is associated with the ingestion of hypoglycin A. nih.govworktribe.com The analytical approach often involves a "dilute-and-shoot" method for urine samples and an extraction procedure for more complex matrices like milk. researchgate.net

A key advantage of modern LC-MS/MS methods is the ability to perform analysis without the need for a derivatization step. nih.govworktribe.com Historically, derivatization was employed to improve the stability and detection of the analytes, but it also increased sample preparation time and cost. worktribe.comresearchgate.net The development of direct-injection methods has streamlined the analytical process, enabling faster turnaround times for diagnostic purposes. nih.gov

The selection of appropriate solvents and reagents is critical for achieving optimal performance in LC-MS/MS analysis. High-purity, LC-MS grade solvents are essential to ensure baseline stability, minimize impurity levels, and maintain high UV transmittance. lcms.cz The presence of contaminants, such as inorganic salts, can suppress ionization and lead to complex mass spectra, complicating data interpretation. lcms.cz

The following table summarizes the key aspects of a validated LC-MS/MS method for the detection of cyclopropylacetic acid metabolites:

| Parameter | Details | Reference |

| Instrumentation | Agilent 1290 Infinity II coupled to a Q-Trap 6500+ mass spectrometer with an IonDrive™ Turbo V electrospray ionization (ESI) source. | researchgate.net |

| Chromatography | Waters Acquity UPLC system with a flow rate of 0.3 mL/min and a column oven temperature of 40°C. | researchgate.net |

| Mobile Phase | Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (eluent A) and methanol (B129727) (eluent B). | researchgate.net |

| Ionization Mode | Positive electrospray ionization (ESI+). | researchgate.net |

| Validation | Performed according to European Union guidelines (SANTE/2021/11312) using blank raw milk and urine as matrices. | researchgate.net |

| Recovery | 89–106% in milk and 85–104% in urine for all quality control levels. | researchgate.net |

| Precision | ≤ 20% Relative Standard Deviation (RSD) for each quality control level. | researchgate.net |

Ultra High Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) represents a significant advancement in the analysis of cyclopropylacetic acid and its metabolites, offering enhanced speed, efficiency, and resolution compared to conventional LC-MS/MS systems. researchgate.netnih.gov This powerful technique is particularly valuable for the sensitive detection and quantification of these compounds in complex biological matrices like equine hair, serum, and milk. researchgate.netresearchgate.netnih.gov